molecular formula C20H16ClN3S2 B2807244 4-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazol-5-yl sulfide CAS No. 956624-80-9

4-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazol-5-yl sulfide

Cat. No.: B2807244
CAS No.: 956624-80-9
M. Wt: 397.94
InChI Key: YDDDSSFJURUCEU-UHFFFAOYSA-N
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Description

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . They are heterocyclic chemical compounds with a natural or synthetic origin .


Synthesis Analysis

The synthesis of similar compounds often involves the acylation of a pyrazole derivative by a suitable reagent . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of these compounds is typically verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include acylation, chlorination, and other processes .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Research involving molecular docking and quantum chemical calculations has been conducted to understand the molecular structure, vibrational spectra, and potential energy distributions of derivatives similar to the specified compound. These studies provide insights into intramolecular charge transfer, molecular electrostatic potential, and biological effects predicted by molecular docking results, which are crucial for designing molecules with desired biological activities (Viji et al., 2020).

Synthesis and Structural Characterization

Syntheses of isostructural thiazoles have been performed, yielding insights into their crystalline structures and potential applications. These structures, including similar compounds, offer a basis for understanding molecular conformations and designing new molecules with specific properties (Kariuki et al., 2021).

Antimicrobial and Anticancer Activity

Studies on bioactive molecules related to the specified compound have explored their antimicrobial and anticancer activities. These investigations have highlighted the potential of such compounds in therapeutic applications, focusing on their ability to interact with proteins and inhibit microbial growth or cancer cell proliferation (Viji et al., 2020).

Corrosion Inhibition

Research on thiazole derivatives has demonstrated their effectiveness as corrosion inhibitors, suggesting potential industrial applications for protecting metals against corrosion. This application is particularly relevant in the context of preserving metal integrity in harsh chemical environments (Fouda et al., 2021).

Computational Studies

Computational studies, including molecular docking and spectroscopic analyses, have provided detailed insights into the interactions of similar compounds with biological targets. These studies contribute to our understanding of how such molecules can be optimized for specific biological activities (Jayasudha et al., 2020).

Mechanism of Action

While the specific mechanism of action for your compound is not available, similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities .

Future Directions

Given the potent antileishmanial and antimalarial activities of similar compounds , future research could focus on further optimizing these compounds and evaluating their potential as therapeutic agents.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S2/c1-13-12-14(2)24(23-13)20-22-18(15-6-4-3-5-7-15)19(26-20)25-17-10-8-16(21)9-11-17/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDDSSFJURUCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=C(S2)SC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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